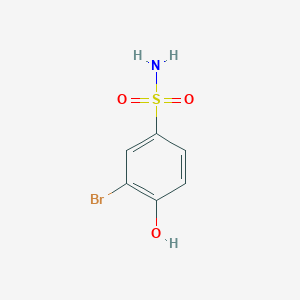

3-Bromo-4-hydroxybenzenesulfonamide

Beschreibung

3-Bromo-4-hydroxybenzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a bromine atom at the 3-position, a hydroxyl group at the 4-position, and a sulfonamide functional group. Its synthesis involves the bromination of 4-hydroxybenzenesulfonamide using N-bromosuccinimide (NBS) in tetrahydrofuran at −20°C, yielding a white solid with a melting point of 178°C . The compound’s ¹H NMR spectrum (CD₃OD) shows a singlet at δ 8.12 ppm, corresponding to aromatic protons adjacent to electron-withdrawing groups .

Its hydroxyl and sulfonamide groups contribute to hydrogen-bonding interactions, influencing both solubility and biological activity.

Eigenschaften

Molekularformel |

C6H6BrNO3S |

|---|---|

Molekulargewicht |

252.09 g/mol |

IUPAC-Name |

3-bromo-4-hydroxybenzenesulfonamide |

InChI |

InChI=1S/C6H6BrNO3S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3,9H,(H2,8,10,11) |

InChI-Schlüssel |

ILZALUAJTGTJIE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)Br)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-hydroxybenzenesulfonamide typically involves the bromination of 4-hydroxybenzenesulfonamide. The reaction is carried out by treating 4-hydroxybenzenesulfonamide with bromine in the presence of a suitable solvent, such as acetic acid or a halogenated alkane. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the desired position on the benzene ring .

Industrial Production Methods: For industrial production, the process is scaled up, and the reaction parameters are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of 3-Bromo-4-hydroxybenzenesulfonamide on a large scale .

Analyse Chemischer Reaktionen

Nucleophilic Substitution

The bromine atom in 3-Bromo-4-hydroxybenzenesulfonamide is a potential leaving group, enabling nucleophilic substitution reactions. For example:

-

Reaction Mechanism : The bromine substituent undergoes substitution with nucleophiles (e.g., azide, amines, or thiols) under polar aprotic solvent conditions.

-

Reagents/Conditions : Sodium azide, triphenylphosphine, and di-isopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) at room temperature or ice-cooled conditions .

-

Products : Azide derivatives or other substituted aromatic compounds.

Example Reaction Conditions :

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| Sodium azide | THF | 20°C | Azide-substituted derivative |

| Triphenylphosphine + DIAD | THF | 0–20°C | Nucleophilic substitution product |

Reduction of the Sulfonamide Group

The sulfonamide group (–SO₂NH₂ ) can undergo reduction to form amines or related derivatives:

-

Reaction Mechanism : Reduction with agents like hydrazine or lithium aluminum hydride (LiAlH₄) converts the sulfonamide to a primary amine.

-

Reagents/Conditions : Hydrazine in acidic conditions or LiAlH₄ in ether solvents .

-

Products : Corresponding amines (e.g., 3-Bromo-4-hydroxybenzamide after reduction).

Example Reaction Conditions :

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| Hydrazine | Acidic conditions | Heated under reflux | Amine derivative |

Electrophilic Aromatic Substitution

The hydroxyl group (–OH ) at the para position activates the aromatic ring for electrophilic substitution:

-

Reaction Mechanism : The hydroxyl group directs incoming electrophiles to the ortho and para positions.

-

Reagents/Conditions : Electrophiles (e.g., nitronium ion, acetyl chloride) in acidic or basic media.

-

Products : Nitro, acyl, or alkyl-substituted derivatives.

Sulfonamide Group Reactivity

The sulfonamide moiety participates in cyclization or condensation reactions:

-

Reaction Mechanism : The sulfonamide nitrogen can react with carbonyl groups or other nucleophiles to form heterocycles.

-

Reagents/Conditions : Carbonyl compounds (e.g., ketones, aldehydes) under acidic or basic catalysis.

Key Observations from Analogous Compounds

-

3-Bromo-2-hydroxybenzenesulfonamide (EVT-13650684):

-

Undergoes nucleophilic substitution of bromine in polar aprotic solvents.

-

The hydroxyl group influences reactivity due to its activating effect.

-

-

Sulfonamide Derivatives in Medicinal Chemistry :

Research Gaps and Limitations

-

Lack of Direct Data : No specific experimental data for 3-Bromo-4-hydroxybenzenesulfonamide was found in the provided sources.

-

Structural Similarity : Insights are extrapolated from compounds with similar functional groups (e.g., bromine, hydroxyl, sulfonamide).

-

Positional Effects : The para-hydroxyl vs. ortho-hydroxyl substitution may alter reactivity compared to analogous compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Bromo-4-hydroxybenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology: In biological research, this compound is studied for its potential antibacterial and antiviral properties. It is used in the development of new drugs and therapeutic agents .

Medicine: The compound’s sulfonamide group is known for its antibacterial activity, making it a candidate for the development of new antibiotics. It is also explored for its potential anticancer properties .

Industry: In the industrial sector, 3-Bromo-4-hydroxybenzenesulfonamide is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in various chemical manufacturing processes .

Wirkmechanismus

The mechanism of action of 3-Bromo-4-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group acts as a competitive inhibitor of enzymes that require p-aminobenzoic acid (PABA) for their activity. By mimicking PABA, the compound inhibits the synthesis of folic acid, which is essential for DNA synthesis and cell division in bacteria. This leads to the antibacterial effects observed with sulfonamide compounds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 3-Bromo-4-hydroxybenzenesulfonamide and related compounds:

Key Comparative Insights

Reactivity and Functionalization Potential

- 3-Bromo-4-hydroxybenzenesulfonamide : The hydroxyl group at the 4-position enables hydrogen bonding and participation in nucleophilic substitution reactions. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .

- 4-Bromo-3-(hydroxymethyl)benzenesulfonamide: The hydroxymethyl group (-CH₂OH) offers additional sites for oxidation or esterification, making it versatile for synthesizing prodrugs or polymerizable monomers .

Physicochemical Properties

- 3-Bromo-4-(methylsulfonyl)benzoic Acid combines a strong electron-withdrawing methylsulfonyl group with a carboxylic acid, resulting in higher acidity compared to sulfonamide analogs. This makes it suitable for pH-dependent applications .

Biologische Aktivität

3-Bromo-4-hydroxybenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-Bromo-4-hydroxybenzenesulfonamide can be represented as follows:

- Molecular Formula : C7H8BrNO3S

- Molecular Weight : 166.11 g/mol

- IUPAC Name : 3-bromo-4-hydroxybenzenesulfonamide

This compound features a bromine atom and a hydroxyl group attached to a benzene ring, along with a sulfonamide functional group, which is crucial for its biological activity.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

One of the primary areas of research surrounding 3-Bromo-4-hydroxybenzenesulfonamide is its role as a DPP-IV inhibitor. DPP-IV is an enzyme involved in glucose metabolism and is a target for the treatment of type 2 diabetes. In studies, derivatives of sulfonamide compounds have shown varying degrees of DPP-IV inhibition. For instance, certain analogs demonstrated strong inhibitory effects comparable to established inhibitors like sitagliptin, suggesting that modifications to the sulfonamide group can enhance biological activity significantly .

| Compound | DPP-IV Inhibition (IC50 µM) |

|---|---|

| Sitagliptin | 0.0088 ± 0.0011 |

| 3-Bromo-4-hydroxybenzenesulfonamide | TBD |

| Derivative 11 | Strong Activity |

Immune Modulation

Research has indicated that compounds containing sulfonamide moieties can also modulate immune responses. Specifically, studies have shown that certain sulfonamide derivatives can enhance NF-κB signaling pathways, which are critical for immune responses. This suggests potential applications in vaccine adjuvants or therapies aimed at boosting immune function .

Structure-Activity Relationship (SAR)

The SAR studies conducted on various sulfonamide derivatives have highlighted the importance of specific functional groups in determining biological activity. For example, the presence of hydroxyl and bromo substituents has been associated with enhanced binding affinity to target enzymes like DPP-IV. The removal or alteration of these groups often leads to a significant decrease in activity, emphasizing their role in molecular interactions .

Case Studies and Experimental Findings

Several studies have investigated the biological activity of 3-Bromo-4-hydroxybenzenesulfonamide and its derivatives:

- In Vitro Studies : In vitro assays demonstrated that modifications to the para position of the sulfonamide group could enhance DPP-IV inhibitory activity. Compounds with secondary amine functions showed varied inhibition levels, indicating that further structural optimization could yield more potent inhibitors .

- In Vivo Studies : Animal models have been employed to evaluate the efficacy of these compounds in regulating blood glucose levels. Preliminary results indicate that certain derivatives not only inhibit DPP-IV but also improve metabolic parameters in diabetic models.

- Toxicology Assessments : Toxicological evaluations have indicated that while some derivatives exhibit promising therapeutic effects, they also require careful assessment for potential toxicity, particularly concerning liver function and overall metabolic health .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 3-Bromo-4-hydroxybenzenesulfonamide?

- Methodological Answer : Begin with 4-hydroxybenzenesulfonamide as the precursor. Bromination can be achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., methanol or acetic acid) under controlled temperature (0–25°C). Monitor the reaction via TLC to avoid over-bromination. Purify the crude product via recrystallization (e.g., using water/methanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key Considerations : Optimize stoichiometry to minimize di-substitution byproducts. Use inert atmospheres (N₂/Ar) to prevent oxidation of the hydroxyl group.

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substitution patterns (e.g., bromine-induced deshielding, hydroxyl proton integration) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS to confirm molecular weight (M+ = 250.04 g/mol) .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data across studies involving sulfonamide derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., bromine position, hydroxyl group protection) and evaluate biological endpoints (e.g., IC₅₀ in antimicrobial assays) .

- Purity Validation : Ensure compounds are free from trace solvents or byproducts (e.g., di-brominated impurities) via HPLC-MS .

- Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, incubation times) to isolate compound-specific effects .

Q. What experimental strategies are suitable for probing the interaction of 3-Bromo-4-hydroxybenzenesulfonamide with enzymatic targets?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding modes .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions using software like GROMACS or AMBER to predict binding stability .

Q. How can computational tools enhance the design of derivatives with improved pharmacological profiles?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- ADMET Prediction : Use tools like SwissADME to forecast absorption, toxicity, and metabolic stability .

- Virtual Screening : Dock derivative libraries into target protein pockets (e.g., AutoDock Vina) to prioritize synthesis .

Safety and Handling

Q. What safety protocols are critical for handling 3-Bromo-4-hydroxybenzenesulfonamide in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

- Waste Disposal : Segregate halogenated byproducts and incinerate via licensed facilities to prevent environmental release .

Data Interpretation and Reproducibility

Q. How should researchers interpret conflicting solubility data reported for sulfonamide derivatives?

- Methodological Answer :

- Solvent Screening : Test solubility in buffered aqueous solutions (pH 4–10) and organic solvents (e.g., DMSO, DMF) using nephelometry .

- Temperature Dependence : Conduct van’t Hoff analysis to correlate solubility with temperature (ΔHsol) .

- Crystallinity Assessment : Use powder X-ray diffraction (PXRD) to differentiate amorphous vs. crystalline forms, which impact solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.